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Compound of Interest

Compound Name: Triamterene-d5

Cat. No.: B15585596 Get Quote

This technical guide provides a comprehensive overview of the synthesis and purification of

Triamterene-d5, a deuterated analog of the potassium-sparing diuretic, Triamterene. This

document is intended for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry who require a detailed understanding of the preparation

of this stable isotope-labeled compound. Triamterene-d5 is primarily utilized as an internal

standard in pharmacokinetic and metabolic studies of Triamterene, enabling precise

quantification by mass spectrometry-based assays.

Overview of Triamterene-d5
Triamterene-d5 is a synthetic derivative of Triamterene in which five hydrogen atoms on the

phenyl ring are replaced with deuterium atoms. This isotopic labeling provides a distinct mass

difference, making it an ideal internal standard for bioanalytical methods.

Table 1: Physicochemical Properties of Triamterene-d5
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Property Value Reference

Chemical Name
6-(phenyl-d5)-2,4,7-

pteridinetriamine
[1][2]

Synonyms
2,4,7-Triamino-6-(phenyl-

d5)pteridine
[1]

CAS Number 1189922-23-3 [1][3]

Molecular Formula C₁₂H₆D₅N₇ [1][3]

Molecular Weight 258.3 g/mol [3]

Appearance Yellow to dark yellow solid [2]

Purity
>95% (HPLC), Isotopic

Enrichment: >95%

Solubility
Slightly soluble in DMSO and

Methanol
[1]

Synthetic Pathway
The synthesis of Triamterene-d5 is analogous to the established synthesis of unlabeled

Triamterene. The key strategy involves the use of a deuterated starting material, specifically

benzyl-d5 cyanide, which is condensed with 5-nitroso-2,4,6-triaminopyrimidine.

The overall synthetic workflow can be visualized as a two-step process, starting with the

synthesis of the deuterated intermediate.
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Step 1: Synthesis of Benzyl-d5 Cyanide

Step 2: Synthesis of Triamterene-d5 Purification
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Recrystallization / HPLC
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Caption: Synthetic workflow for Triamterene-d5.

Experimental Protocols
Synthesis of Benzyl-d5 Cyanide
The preparation of benzyl-d5 cyanide follows the principles of the Kolbe nitrile synthesis, a

well-established method for the preparation of nitriles.

Reaction:

C₆D₅CH₂Cl + NaCN → C₆D₅CH₂CN + NaCl

Materials and Reagents:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15585596?utm_src=pdf-body-img
https://www.benchchem.com/product/b15585596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent
Molar Mass ( g/mol
)

Quantity Moles

Benzyl-d5 chloride 131.61 10.0 g 0.076 mol

Sodium cyanide 49.01 4.4 g 0.090 mol

Ethanol (95%) - 100 mL -

Water - 50 mL -

Procedure:

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

dissolve sodium cyanide in water.

To this solution, add the ethanol.

Slowly add benzyl-d5 chloride to the stirred solution.

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Filter the mixture to remove the precipitated sodium chloride.

The filtrate is subjected to distillation to remove the ethanol.

The remaining aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether

or dichloromethane).

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield crude benzyl-d5 cyanide.

The crude product can be further purified by vacuum distillation.

Synthesis of Triamterene-d5
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The final step involves the condensation of benzyl-d5 cyanide with 5-nitroso-2,4,6-

triaminopyrimidine.

Reaction:

C₆D₅CH₂CN + C₄H₅N₅O → C₁₂H₆D₅N₇ + H₂O

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

Benzyl-d5 cyanide 122.19 5.0 g 0.041 mol

5-Nitroso-2,4,6-

triaminopyrimidine
155.13 6.36 g 0.041 mol

Sodium methoxide 54.02 2.44 g 0.045 mol

N,N-

Dimethylacetamide

(DMAC)

- 100 mL -

Procedure:

In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a

nitrogen inlet, add 5-nitroso-2,4,6-triaminopyrimidine and N,N-dimethylacetamide (DMAC).

To this stirred suspension, add benzyl-d5 cyanide.

Slowly add sodium methoxide to the reaction mixture.

Heat the mixture to 90-100 °C and maintain this temperature for 5-7 hours. Monitor the

reaction by TLC.

After completion, cool the reaction mixture to room temperature.

The precipitated crude Triamterene-d5 is collected by filtration and washed with a small

amount of cold ethanol.
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Purification of Triamterene-d5
Purification of the crude Triamterene-d5 is crucial to achieve the high purity required for its use

as an internal standard. Recrystallization is a highly effective method for this purpose.

Crude Triamterene-d5

Dissolve in hot DMAC

Hot Filtration
(to remove insoluble impurities)

Cool to room temperature
(Crystals form)

Vacuum Filtration

Wash with cold Ethanol

Dry under vacuum

Pure Triamterene-d5
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Caption: Purification workflow for Triamterene-d5.

Recrystallization Protocol:

Transfer the crude Triamterene-d5 to a clean Erlenmeyer flask.

Add a minimal amount of hot N,N-dimethylacetamide (DMAC) to dissolve the solid

completely. The solution should be heated to around 110-120 °C.

If any insoluble impurities are present, perform a hot gravity filtration to remove them.

Allow the clear, hot solution to cool slowly to room temperature.

As the solution cools, pure crystals of Triamterene-d5 will form.

Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner

funnel.

Wash the crystals with a small amount of cold ethanol to remove any residual solvent and

soluble impurities.

Dry the purified crystals under vacuum to obtain the final product.

For even higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be

employed.

Table 2: HPLC Parameters for Analysis and Purification of Triamterene
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Parameter Condition Reference

Column
C18 reverse-phase (e.g., 250

mm x 4.6 mm, 5 µm)
[4]

Mobile Phase

Acetonitrile and 0.03 M

orthophosphoric acid (pH 2.3)

(50:50, v/v)

[4]

Flow Rate 1.0 - 2.0 mL/min [4]

Detection

UV at 220 nm or 365 nm

(excitation) and 440 nm

(emission) for fluorescence

[4][5]

Temperature Ambient [4]

Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized Triamterene-d5 must be

confirmed using various analytical techniques.

Table 3: Analytical Techniques for Characterization of Triamterene-d5
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Technique Purpose Expected Results

¹H NMR

To confirm the absence of

protons on the phenyl ring and

the presence of other protons.

Absence of signals in the

aromatic region corresponding

to the phenyl group.

²H NMR
To confirm the presence and

location of deuterium atoms.

Signals corresponding to the

deuterium atoms on the phenyl

ring.

Mass Spectrometry (MS)

To confirm the molecular

weight and isotopic

enrichment.

A molecular ion peak at m/z

corresponding to the molecular

weight of Triamterene-d5 (e.g.,

[M+H]⁺ at 259.3).

HPLC
To determine the chemical

purity.

A single major peak indicating

high purity (>95%).

Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and

purification of Triamterene-d5. The described two-step synthesis, starting from commercially

available deuterated precursors, followed by a straightforward purification protocol, provides a

reliable route to obtaining high-purity Triamterene-d5. The detailed experimental procedures

and analytical methods will be valuable for researchers and scientists involved in the

development and application of stable isotope-labeled internal standards for bioanalytical

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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